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Compound of Interest

Compound Name: 2'-Nitroacetanilide

Cat. No.: B1216642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2'-
Nitroacetanilide, a key organic compound with applications in chemical synthesis and drug

development. This document details the precise crystallographic parameters, molecular

geometry, and the experimental protocols utilized for its structural determination, offering

valuable insights for researchers in medicinal chemistry and materials science.

Crystallographic Data
The crystal structure of 2'-Nitroacetanilide (N-(2-nitrophenyl)acetamide) has been determined

by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P 1

21/n 1. The fundamental crystallographic data are summarized in the table below.
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Parameter Value[1]

Chemical Formula C₈H₈N₂O₃

Molecular Weight 180.16 g/mol

Crystal System Monoclinic

Space Group P 1 21/n 1

a 10.5564 Å

b 4.9758 Å

c 15.4117 Å

α 90.00°

β 97.134°

γ 90.00°

Volume 802.9 Å³

Z 4

Molecular Geometry
The molecular structure of 2'-Nitroacetanilide consists of an acetanilide core with a nitro group

substituted at the ortho position of the phenyl ring. The precise bond lengths and angles

determined from the crystal structure analysis are crucial for understanding the molecule's

conformation and potential intermolecular interactions.

Selected Bond Lengths
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Bond Length (Å)

N(1)-C(7) 1.357

N(1)-C(1) 1.423

N(2)-C(2) 1.467

O(1)-C(7) 1.229

O(2)-N(2) 1.224

O(3)-N(2) 1.229

C(7)-C(8) 1.505

Selected Bond Angles
Angle Degree (°)

C(7)-N(1)-C(1) 128.5

O(1)-C(7)-N(1) 123.5

O(1)-C(7)-C(8) 121.2

N(1)-C(7)-C(8) 115.3

C(2)-N(2)-O(2) 118.2

C(2)-N(2)-O(3) 118.3

O(2)-N(2)-O(3) 123.5

Selected Torsion Angles
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Torsion Angle Degree (°)

C(1)-N(1)-C(7)-O(1) 4.9

C(1)-N(1)-C(7)-C(8) -175.7

C(7)-N(1)-C(1)-C(2) -178.9

C(7)-N(1)-C(1)-C(6) 1.2

C(1)-C(2)-N(2)-O(2) -13.9

C(1)-C(2)-N(2)-O(3) 166.6

Experimental Protocols
The determination of the crystal structure of 2'-Nitroacetanilide involves a multi-step process,

including synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 2'-Nitroacetanilide
A plausible synthetic route to 2'-Nitroacetanilide is the nitration of acetanilide. While the

primary product of this reaction is typically the para-isomer (4'-Nitroacetanilide), the ortho-

isomer (2'-Nitroacetanilide) is also formed and can be isolated.

Materials:

Acetanilide

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

Glacial Acetic Acid

Ethanol

Ice

Procedure:
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Dissolution: Dissolve acetanilide in glacial acetic acid with gentle warming.

Cooling: Cool the solution in an ice bath.

Acidification: Slowly add concentrated sulfuric acid to the cooled solution while maintaining a

low temperature.

Nitration: Add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid

dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.

Reaction: Allow the reaction mixture to stir for a specified period while monitoring the

temperature.

Precipitation: Pour the reaction mixture onto crushed ice to precipitate the crude product,

which will be a mixture of ortho and para isomers.

Filtration: Collect the precipitate by vacuum filtration and wash with cold water to remove

residual acid.

Purification: The separation of 2'-Nitroacetanilide from the para isomer can be achieved by

fractional crystallization from ethanol, exploiting the differential solubilities of the two isomers.

Crystallization
Single crystals of 2'-Nitroacetanilide suitable for X-ray diffraction can be grown by slow

evaporation of a saturated solution of the purified compound in an appropriate solvent, such as

ethanol or an ethanol-water mixture.

X-ray Data Collection and Structure Refinement
The following is a generalized protocol for X-ray diffraction analysis, based on standard

crystallographic practices. The specific parameters for the published structure of 2'-
Nitroacetanilide would be detailed in the original research article.

Data Collection:

A suitable single crystal is mounted on a goniometer.
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X-ray diffraction data are collected using a diffractometer, typically equipped with Mo Kα or

Cu Kα radiation.

The data collection is performed at a controlled temperature, often at low temperatures (e.g.,

100 K or 150 K) to minimize thermal vibrations.

A series of diffraction images are collected over a range of crystal orientations.

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and space

group.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is refined using full-matrix least-squares on F² to optimize the atomic

coordinates, and anisotropic displacement parameters for non-hydrogen atoms.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The final refined structure is validated using crystallographic software to ensure its quality

and accuracy.

Workflow Visualization
The overall process from chemical synthesis to the final crystal structure determination can be

visualized as a sequential workflow.
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Click to download full resolution via product page

Caption: Workflow for the determination of the crystal structure of 2'-Nitroacetanilide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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